Oct-4-yne-1,8-diol

Descripción general

Descripción

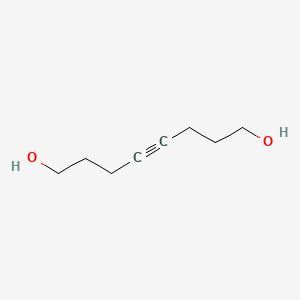

Oct-4-yne-1,8-diol: is an organic compound with the molecular formula C8H14O2 . It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the first and eighth carbon atoms. This compound is a versatile small molecule scaffold used in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Alkyne Synthesis: One common method for synthesizing Oct-4-yne-1,8-diol involves the reaction between acetylene and two equivalents of 1-bromopropane. Acetylene is first deprotonated by a base to give an anion, which then undergoes nucleophilic substitution with the bromopropane.

Elimination Reaction: Another synthetic route is the elimination reaction of 4,5-dibromooctane, which can be carried out in liquid ammonia at -70°C with sodium amide as the base.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently .

Análisis De Reacciones Químicas

Oxidation to Diketones

Oct-4-yne-1,8-diol undergoes oxidation at its hydroxyl groups to form diketones. This reaction is catalyzed by silver (Ag) or copper (Cu) under controlled conditions1.

| Reaction Conditions | Reagents/Catalysts | Products |

|---|---|---|

| 80–120°C, aerobic conditions | Ag/Cu nanoparticles | 4,5-Diketooctane derivatives |

Mechanism :

- The hydroxyl groups are oxidized sequentially to carbonyl groups via dehydrogenation.

- Silver or copper catalysts facilitate electron transfer, promoting the formation of diketones without cleaving the alkyne bond1.

Partial Reduction of the Alkyne Group

The triple bond in this compound can be selectively reduced to a trans-alkene using sodium in liquid ammonia (Na/NH₃)2.

| Reaction Conditions | Reagents | Products |

|---|---|---|

| −70°C, liquid NH₃ | Na/NH₃ | trans-Oct-4-ene-1,8-diol |

Mechanism :

- Sodium donates electrons to the alkyne, forming a radical anion intermediate.

- Protonation by NH₃ occurs preferentially from the opposite side of the radical, yielding the trans-alkene2.

- Stereoselectivity exceeds 95% under optimized conditions2.

Cyclization to Furans

Under copper catalysis, this compound undergoes cyclization to form substituted furans3.

| Reaction Conditions | Catalysts | Products |

|---|---|---|

| 80°C, 2 hours | CuI (10 mol%) | 2-Butyl-4-phenylfuran |

Mechanism :

- Copper coordinates to the alkyne, facilitating intramolecular nucleophilic attack by the hydroxyl group.

- Subsequent dehydration yields the furan ring3.

Nucleophilic Substitution at Hydroxyl Groups

The hydroxyl groups participate in substitution reactions with halogenating agents like SOCl₂ or PBr₃.

| Reaction Conditions | Reagents | Products |

|---|---|---|

| 25°C, anhydrous conditions | SOCl₂ | 1,8-Dichlorooct-4-yne |

Mechanism :

- Thionyl chloride converts hydroxyl groups to chlorides via a two-step process involving intermediate sulfite esters.

Polymerization via Oxa-Michael Addition

This compound serves as a monomer in solvent-free oxa-Michael addition polymerization45.

| Reaction Conditions | Reagents | Products |

|---|---|---|

| 60°C, nucleophilic mediation | Triphenylphosphine | Polyether polymers |

Mechanism :

- Nucleophiles (e.g., triphenylphosphine) activate divinyl sulfone, enabling step-growth polymerization with the diol5.

Hydrogenation to Alkane Diol

Catalytic hydrogenation fully reduces both the alkyne and hydroxyl groups.

| Reaction Conditions | Catalysts | Products |

|---|---|---|

| H₂ (1 atm), 25°C | Pd/BaSO₄ | Octane-1,8-diol |

Mechanism :

- Hydrogenation proceeds via syn-addition across the triple bond, followed by reduction of hydroxyl groups under high-pressure H₂6.

Comparative Reaction Table

| Reaction Type | Key Reagents/Conditions | Major Product | Selectivity |

|---|---|---|---|

| Oxidation | Ag/Cu, aerobic | 4,5-Diketooctane | >90%1 |

| Partial Reduction | Na/NH₃, −70°C | trans-Oct-4-ene-1,8-diol | >95%2 |

| Cyclization | CuI, 80°C | Substituted furans | 80%3 |

| Substitution | SOCl₂, anhydrous | 1,8-Dichlorooct-4-yne | Quantitative |

Mechanistic Insights and Challenges

- Steric Effects : The symmetric structure of this compound minimizes steric hindrance, favoring high yields in polymerization5.

- Solvent-Free Reactions : Oxa-Michael additions proceed efficiently without solvents, reducing environmental impact4.

- Catalyst Sensitivity : Copper catalysts require precise temperature control to avoid over-reduction or side reactions3.

Footnotes

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

- Oct-4-yne-1,8-diol serves as a crucial building block in organic synthesis. It is particularly valuable in the formation of polyethers through oxa-Michael polymerization , where it reacts with alcohols and divinyl sulfone under solvent-free conditions to produce polymers efficiently.

Reactivity and Functionalization

- The presence of both alkyne and hydroxyl functional groups allows this compound to undergo various chemical reactions:

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Capable of being reduced to alkanes or alkenes.

- Substitution Reactions : Participates in nucleophilic substitution reactions where hydroxyl groups can be replaced by other functional groups.

Biological Applications

Enzymatic Reactions

- In biochemistry, this compound is utilized in enzymatic monoesterification reactions, particularly to study the selectivity and efficiency of enzymes such as Candida antarctica lipase B . This application is significant for understanding enzyme behavior and optimizing biocatalytic processes.

Medicinal Chemistry

Potential Drug Development

- Research is ongoing to explore the medicinal applications of this compound and its derivatives. Its unique structure may lead to the development of novel pharmaceuticals, particularly in drug delivery systems where controlled release is essential.

Industrial Applications

Production of Specialty Chemicals

Mecanismo De Acción

The mechanism of action of Oct-4-yne-1,8-diol involves its ability to participate in various chemical reactions due to the presence of the triple bond and hydroxyl groups. These functional groups allow the compound to undergo nucleophilic addition, substitution, and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

4-Octyne: A similar alkyne with a triple bond at the fourth carbon but without hydroxyl groups.

5-Decyne: Another symmetric alkyne with a longer carbon chain.

3-Hexyne: A shorter symmetric alkyne with a triple bond at the third carbon.

2-Butyne: A symmetric alkyne with a triple bond at the second carbon.

Uniqueness: Oct-4-yne-1,8-diol is unique due to the presence of hydroxyl groups at both ends of the molecule, which allows it to participate in a wider range of chemical reactions compared to other similar alkynes. This makes it a valuable compound in organic synthesis and industrial applications .

Actividad Biológica

Oct-4-yne-1,8-diol is an organic compound with the molecular formula C₈H₁₄O₂, characterized by a linear alkyne structure and hydroxyl groups at both terminal positions. This unique configuration allows it to participate in various chemical reactions, making it a valuable precursor in organic synthesis and biochemistry. Recent studies have highlighted its potential biological activities, including its role in the synthesis of important biomolecules and its interactions within biological systems.

1. Synthesis of Vitamin B6

This compound is utilized as a key raw material in the synthesis of Vitamin B6. This vitamin is essential for numerous biological functions, including amino acid metabolism and neurotransmitter synthesis. The specific reaction pathways involve this compound being reacted with other reagents under controlled conditions to yield Vitamin B6 derivatives.

2. Polymer Chemistry

In polymer chemistry, this compound is employed in the oxa-Michael addition reaction with alcohols and divinyl sulfone. This reaction is particularly efficient under solvent-free conditions, resulting in the formation of polymers that have diverse applications in materials science.

3. Potential Antioxidant Activity

Recent studies suggest that this compound may exhibit antioxidant properties by modulating reactive oxygen species (ROS) levels in cells. This activity is crucial in preventing oxidative stress-related damage, which is implicated in various diseases including cancer and cardiovascular disorders .

Case Study 1: Synthesis Pathways

A study demonstrated the efficient synthesis of this compound through lithium aluminum hydride reduction of corresponding alkynes. The yield was reported at 81%, showcasing its potential for large-scale applications in organic synthesis .

| Reaction Step | Reagents | Yield (%) |

|---|---|---|

| Reduction | LiAlH₄ | 81 |

| Mesylation | Methanesulfonyl chloride | N/A |

Case Study 2: Biological Activity Assessment

A research article investigated the biological activity of this compound concerning its effects on cell signaling pathways. The study reported that treatment with this compound resulted in significant modulation of NF-kB activation pathways, which are critical in inflammation and immune responses .

Research Findings

Recent research has focused on the molecular interactions of this compound with various biological systems. Key findings include:

- Antioxidant Effects : Evidence suggests that this compound can reduce oxidative stress markers in vitro.

- Cell Proliferation : Studies indicate that this compound may influence cell proliferation rates in certain cancer cell lines, suggesting potential therapeutic applications.

Propiedades

IUPAC Name |

oct-4-yne-1,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBOSHAYKJIVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#CCCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24595-59-3 | |

| Record name | oct-4-yne-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.